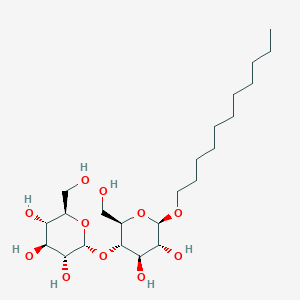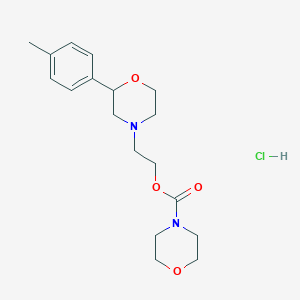
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly used in the field of chemistry and biochemistry for its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride is not fully understood. However, it is believed to interact with specific receptors in the body, affecting various biochemical pathways.
Efectos Bioquímicos Y Fisiológicos
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as potential anti-cancer activity. It has also been shown to affect the central nervous system, with potential use as an anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride in lab experiments is its unique properties and potential applications. However, one limitation is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride. Some possible areas of research include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use as an anxiolytic agent. Additionally, research could focus on developing safer and more efficient synthesis methods for the compound.
Métodos De Síntesis
The synthesis of 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride involves the reaction of 4-methylphenylmorpholine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Aplicaciones Científicas De Investigación
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride has been widely used in scientific research for various applications. It has been used as a building block for the synthesis of other compounds, such as 4-phenylmorpholine and 4-(4-methylphenyl)-morpholine. It has also been used as a starting material for the synthesis of potential anti-cancer agents.
Propiedades
Número CAS |
185759-14-2 |
|---|---|
Nombre del producto |
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride |
Fórmula molecular |
C18H27ClN2O4 |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
2-[2-(4-methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-15-2-4-16(5-3-15)17-14-19(6-12-23-17)7-13-24-18(21)20-8-10-22-11-9-20;/h2-5,17H,6-14H2,1H3;1H |
Clave InChI |
FSDGZAWQCHYQCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)N3CCOCC3.Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)N3CCOCC3.Cl |
Sinónimos |
2-[2-(4-methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hyd rochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



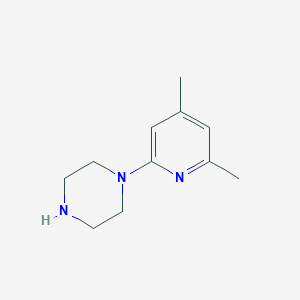
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
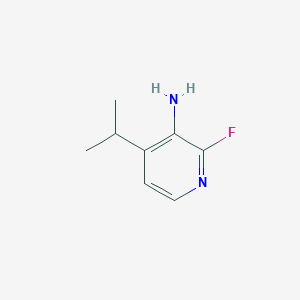
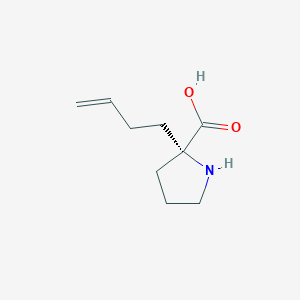
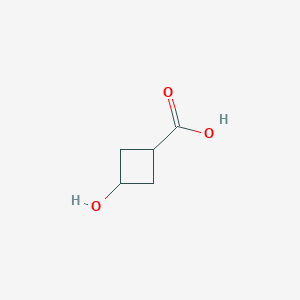
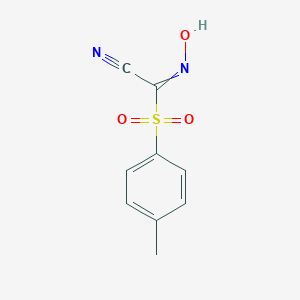
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

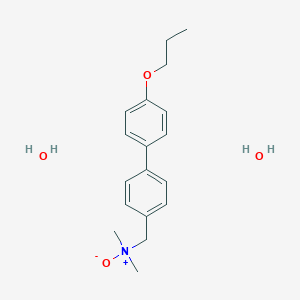
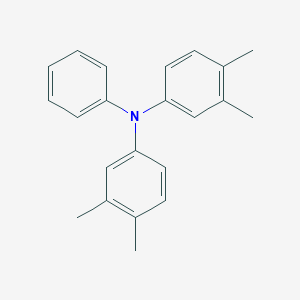
![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)
